

Technical Support Center: Diisononyl Adipate (DINA) Synthesis

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Compound of Interest		
Compound Name:	Diisononyl adipate	
Cat. No.:	B167168	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of **diisononyl adipate** (DINA), with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing diisononyl adipate (DINA)?

A1: The synthesis of DINA is primarily achieved through the esterification of adipic acid with isononyl alcohol.[1] There are two main approaches for this reaction: the traditional chemical catalyst method and the more modern enzymatic method.[1] The chemical method typically employs acid catalysts like sulfuric acid or p-toluenesulfonic acid at high temperatures, while the enzymatic method utilizes lipases, such as Eversa lipase from Thermomyces lanuginosus, at milder conditions.[1]

Q2: What are the key factors influencing the yield of DINA synthesis?

A2: Several critical parameters must be controlled to achieve a high yield of DINA. These include the molar ratio of the reactants (adipic acid and isononyl alcohol), the choice and concentration of the catalyst, the reaction temperature, and the efficient removal of water, which is a byproduct of the esterification reaction.[2] For enzymatic synthesis, enzyme loading and the water activity of the enzyme are also crucial factors.[3][4]



Q3: How can I monitor the progress of the DINA synthesis reaction?

A3: The progress of the esterification reaction can be monitored by measuring the acid value of the reaction mixture over time. A decreasing acid value signifies the consumption of adipic acid and the formation of the ester.[2]

Troubleshooting Guide Low Reaction Yield



Troubleshooting & Optimization

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Potential Cause	Recommended Solution
Incomplete Reaction (Equilibrium)	The esterification reaction is reversible, and the presence of the water byproduct can shift the equilibrium back towards the reactants.[1][2] To drive the reaction forward, continuously remove water as it forms. This can be achieved by applying a vacuum or, in traditional methods, using a Dean-Stark apparatus with a solvent like toluene.[1][2]
Suboptimal Molar Ratio	An insufficient amount of isononyl alcohol can lead to incomplete conversion of adipic acid. Employing an excess of isononyl alcohol can drive the reaction towards the product. For chemical synthesis, molar ratios of adipic acid to isononyl alcohol between 1:2.2 and 1:2.6 are common. In enzymatic synthesis, a 1:3 ratio has been shown to be optimal for achieving 100% conversion.[3][4]
Inadequate Catalyst Activity or Loading	The catalyst concentration directly impacts the reaction rate. For chemical synthesis, ensure an adequate amount of catalyst is used (e.g., for sulfuric acid, 0.5-1% of the total reactant weight is typical).[2] For enzymatic synthesis, an enzyme loading of around 10% by weight of the total substrate has been found to be effective.[3] [4] Also, ensure the catalyst has not expired or lost its activity.
Incorrect Reaction Temperature	Temperature is a critical factor. For traditional chemical methods, temperatures between 130-140°C are common.[1] For enzymatic synthesis using Eversa lipase, the optimal temperature is precisely 50°C; higher temperatures can reduce enzyme activity.[1]
Insufficient Reaction Time	The reaction may not have reached completion. Monitor the reaction progress by measuring the



acid value until it stabilizes at a low level.[2]
Reaction times for both chemical and enzymatic
methods are typically in the range of 3-6 hours.
[1]

Product Discoloration

Potential Cause	Recommended Solution	
Impurities in Starting Materials	The presence of impurities in the adipic acid or isononyl alcohol can lead to discoloration of the final product. Ensure that high-purity reagents are used for the synthesis.[2]	
High Reaction Temperature	Excessively high temperatures, particularly in chemical synthesis, can cause degradation of the reactants or the product, leading to colored impurities.[2] Maintain the reaction temperature within the recommended range.	
Inefficient Purification	Residual catalyst, unreacted starting materials, or byproducts can cause discoloration.[2] After the reaction, the crude product should be thoroughly purified. This typically involves neutralization to remove any acid catalyst, followed by washing with water.[2] Further purification can be achieved through vacuum distillation to obtain a colorless, high-purity product.[1]	

Experimental Protocols & Data Optimized Enzymatic Synthesis of DINA

This protocol is based on studies achieving 100% conversion.[3][4][5]

Methodology:



- Reactant Loading: In a suitable reactor, add adipic acid and isononyl alcohol in a 1:3 molar ratio.
- Enzyme Addition: Add the immobilized Eversa lipase catalyst at 10% of the total substrate weight.
- · Reaction Conditions:
 - Maintain the reaction temperature at precisely 50°C.
 - Ensure the initial water activity of the enzyme is 0.75.
 - Apply a vacuum of 13.3 kPa to continuously remove the water byproduct.
- Reaction Time: Allow the reaction to proceed for 6 hours.
- Product Isolation: After the reaction, the immobilized enzyme can be separated by filtration for reuse. The liquid DINA product requires minimal further purification.[1]

Quantitative Data Summary for Optimal Enzymatic Synthesis:

Parameter	Optimal Value	
Molar Ratio (Adipic Acid:Isononyl Alcohol)	1:3	
Catalyst	Immobilized Eversa Lipase	
Enzyme Loading	10% (by weight of total substrate)	
Temperature	50°C	
Vacuum	13.3 kPa	
Initial Water Activity of Enzyme	0.75	
Reaction Time	6 hours	
Conversion Rate	100%	

Source:[3][4][5]



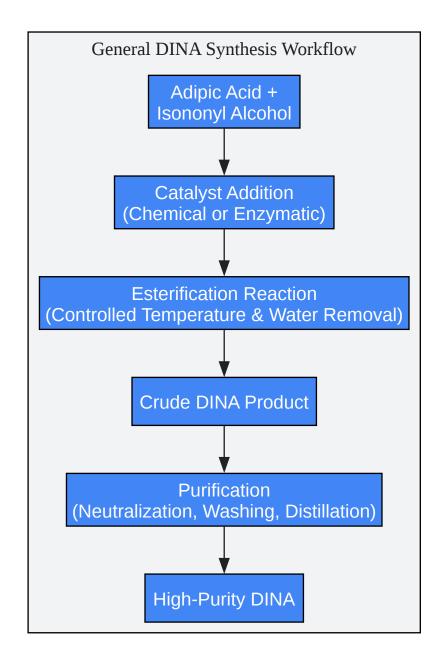
Comparison of DINA Synthesis Methods

Parameter	Traditional Chemical Method	Modern Enzymatic Method
Temperature	130-140°C	50°C
Catalyst	Solid superacids, SnO, H ₂ SO ₄ , PTSA	Immobilized Lipase (e.g., Eversa)
Conversion Efficiency	85–99%	Up to 100%
Processing Time	3–6 hours	~6 hours
Waste Generation	Catalyst residue, acid neutralization waste	Immobilized enzyme (recyclable)
Solvent Use	Sometimes used	Solvent-free

Source:[1]

Visualizations

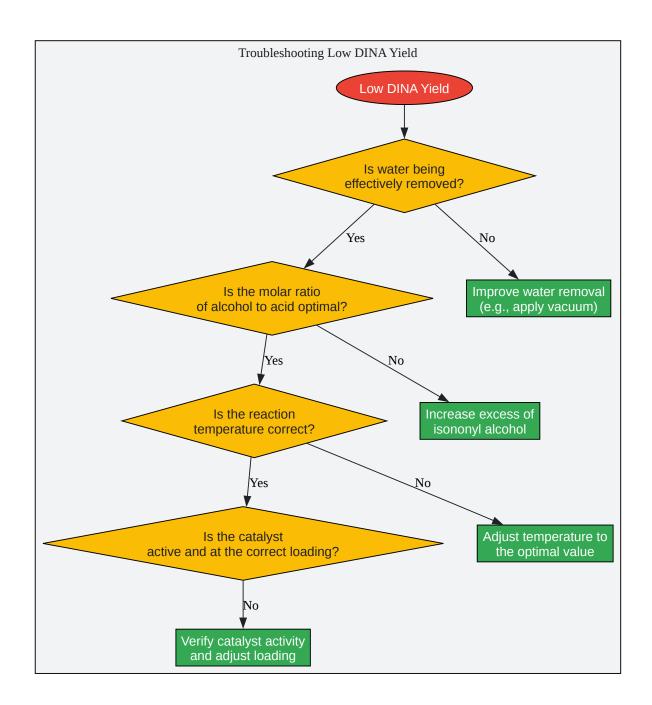




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Caption: General workflow for the synthesis and purification of DINA.





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Caption: Logical troubleshooting guide for addressing low yield in DINA synthesis.



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